![molecular formula C27H23N3O2S2 B2438162 N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide CAS No. 851715-14-5](/img/structure/B2438162.png)
N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
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Description
N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C27H23N3O2S2 and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds structurally related to N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide includes the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which demonstrates the coupling of naphthalen-1-amine with furan-2-carbonyl chloride. This compound was then used to create thioamides and undergo electrophilic substitution reactions, highlighting the chemical reactivity of naphthalene derivatives (А. Aleksandrov & М. М. El’chaninov, 2017).
Ligand Properties and Metal Complex Formation
Studies on similar compounds include the development of ligands resembling parts of the metal-binding domain of drugs like bleomycin. For instance, N-(2-(4-imidazolyl)ethyl)pyrimidine-4-carboxamide, a structurally analogous compound, has been used to form complexes with iron, showcasing the potential of such compounds in understanding metal-ligand interactions in pharmaceutical contexts (Steven J Brown et al., 1990).
Synthesis of Novel Organic Compounds
The synthesis of dinaphtho[1,2-b;2′,1′-d]thiophenes and selenophenes from Naphthalene-1-sulfonic acid dimethylamides demonstrates the versatility of naphthalene derivatives in synthesizing complex organic structures, potentially useful in various scientific applications (A. Alam et al., 2007).
Antimycobacterial Activity
Research into the antimycobacterial activity of N-alkoxyphenylhydroxynaphthalenecarboxamides, similar in structure to the compound , has shown promising results. These compounds exhibit significant activity against Mycobacterium tuberculosis and other strains, highlighting the potential of naphthalene derivatives in developing new antimicrobial agents (T. Goněc et al., 2016).
Biological Activities of Schiff Bases
The study of Schiff bases derived from naphthalene-1-ylamine demonstrates their antibacterial and antifungal activities, providing insights into the potential biological applications of naphthalene derivatives (S. Thirugnanaselvi et al., 2016).
Development of Naphtho-Fused Compounds
The development of naphtho-fused compounds like 2-(furan-2-yl)naphtho[2,1-d][1,3]thiazole from naphthalen-2-amine showcases the synthetic versatility and potential applicability of naphthalene derivatives in creating novel organic compounds for various scientific uses (A. Aleksandrov et al., 2018).
properties
IUPAC Name |
N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S2/c31-26(29-22-11-5-8-19-7-1-2-9-20(19)22)18-34-25-17-30(23-12-4-3-10-21(23)25)15-14-28-27(32)24-13-6-16-33-24/h1-13,16-17H,14-15,18H2,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAUGQMRXYNAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
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